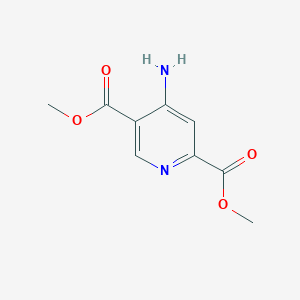

Dimethyl 4-aminopyridine-2,5-dicarboxylate

Description

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine (C₅H₅N) is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. nih.govopenaccessjournals.com This substitution imparts distinct chemical properties, including basicity due to the lone pair of electrons on the nitrogen atom and a different reactivity pattern compared to benzene. nih.govnumberanalytics.com Pyridine and its derivatives are fundamental scaffolds in numerous fields, serving as precursors, solvents, and reagents in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry because its structure is found in a multitude of clinically approved drugs and biologically active compounds. nih.govresearchgate.net Research in pyridine chemistry is continually expanding, with ongoing efforts to develop novel synthetic methods for functionalizing the pyridine ring and to explore the applications of its derivatives in areas like asymmetric catalysis and the creation of functional nanomaterials. nih.gov The reactivity of the pyridine ring, which favors nucleophilic substitution at the 2- and 4-positions and electrophilic substitution at the 3-position, allows for precise chemical modifications, leading to a diverse array of complex molecules. nih.govnumberanalytics.com

Significance of Pyridinedicarboxylates in Advanced Organic Synthesis

The presence of two carboxylate groups on the pyridine ring places Dimethyl 4-aminopyridine-2,5-dicarboxylate within the class of pyridinedicarboxylates. These compounds are highly significant in coordination chemistry and materials science. The carboxylate groups, along with the pyridine nitrogen, can act as effective ligands, binding to metal ions to form stable coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. rsc.orgresearchgate.net

Research has demonstrated that pyridinedicarboxylate ligands are instrumental in assembling novel structures with tailored properties. For instance, copper-pyridinedicarboxylate derivatives have been synthesized and shown to act as efficient precatalysts in the oxidation of terpenes, transforming them into valuable oxyfunctionalized products. rsc.org The arrangement of metal centers within these coordination polymers can facilitate catalytic activity by providing accessible active sites. rsc.org The ability of pyridinedicarboxylates to form diverse and stable frameworks makes them crucial components in the design of materials for catalysis, gas storage, and sensing applications. researchgate.net

Research Landscape of Aminopyridine Derivatives and Their Academic Relevance

The amino group is another key feature of the title compound, making it an aminopyridine derivative. Aminopyridines are a class of compounds extensively studied for their wide range of biological and pharmacological activities. rsc.orgresearchgate.net They are integral to synthetic chemistry, medicinal chemistry, and the development of natural products. rsc.org The interaction of the aminopyridine ring with various enzymes and receptors can lead to a broad spectrum of pharmacological effects. rsc.org

A well-known example is 4-Dimethylaminopyridine (B28879) (DMAP), a derivative that serves as a highly effective nucleophilic catalyst in numerous organic reactions, such as esterifications and acylations. wikipedia.org The academic relevance of aminopyridines is underscored by the continuous growth in research focused on their synthesis and application. rsc.org Scientists are exploring both traditional and novel synthetic strategies to create new aminopyridine-based molecules with enhanced therapeutic potential. rsc.orgresearchgate.net These compounds are investigated for various applications, including their potential as antibacterial agents and their role in the development of drugs against neglected tropical diseases. nih.govtandfonline.com The ease with which the aminopyridine scaffold can be incorporated into larger molecules makes it a valuable building block for drug discovery and development. tandfonline.com

Data Tables

Table 1: Physicochemical Properties of Dimethyl 4-aminopyridine-2,5-dicarboxylate Analogue

Note: Data presented below is for a closely related analogue, Diethyl 4-aminopyridine-2,6-dicarboxylate, due to limited availability of specific experimental data for the title compound.

| Property | Value | Source |

| IUPAC Name | diethyl 4-aminopyridine-2,6-dicarboxylate | nih.gov |

| Molecular Formula | C₁₁H₁₄N₂O₄ | nih.gov |

| Molecular Weight | 238.24 g/mol | nih.gov |

| CAS Number | 1196155-10-8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-aminopyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKXMCHZIQXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 4 Aminopyridine 2,5 Dicarboxylate

Nucleophilic Reactivity of the Amino Group

The primary amino group in Dimethyl 4-aminopyridine-2,5-dicarboxylate is a key center of nucleophilicity. Its reactivity is influenced by the electron-donating character of the nitrogen lone pair, which can be somewhat modulated by the electron-withdrawing nature of the two dimethyl dicarboxylate groups on the pyridine (B92270) ring.

The amino group of 4-aminopyridine (B3432731) derivatives readily undergoes acylation reactions with various acylating agents such as acid chlorides and anhydrides. chemicalbook.com In the case of Dimethyl 4-aminopyridine-2,5-dicarboxylate, the amino group is expected to react with acylating agents to form the corresponding N-acyl derivatives. This reactivity is a fundamental transformation for this class of compounds. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. semanticscholar.org The presence of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the acid byproduct formed during the reaction. nih.gov

N,N-Dimethyl-4-aminopyridine (DMAP) is a widely recognized and highly efficient nucleophilic catalyst in a variety of organic transformations, most notably in acylation and esterification reactions. chemicalbook.comwikipedia.org The catalytic activity of DMAP stems from the formation of a highly reactive N-acylpyridinium intermediate upon reaction with an acylating agent (e.g., an acid anhydride). wikipedia.org This intermediate is significantly more electrophilic than the original acylating agent, thus facilitating the rapid acylation of even sterically hindered alcohols. commonorganicchemistry.com

Table 1: Comparison of Catalytic Activity in Acylation Reactions (Hypothetical)

| Catalyst | Relative Rate of Acylation |

| Pyridine | 1 |

| 4-Dimethylaminopyridine (B28879) (DMAP) | ~104 |

| Dimethyl 4-aminopyridine-2,5-dicarboxylate | Expected to be less than DMAP |

This table is illustrative and based on the known catalytic activity of DMAP. The actual relative rate for Dimethyl 4-aminopyridine-2,5-dicarboxylate would require experimental verification.

Reactivity of Ester Functionalities

The two dimethyl ester groups at the 2- and 5-positions are susceptible to nucleophilic attack at the carbonyl carbon.

The dimethyl ester functionalities of Dimethyl 4-aminopyridine-2,5-dicarboxylate can undergo hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid or mono-ester derivatives. googleapis.comgoogle.com Alkaline hydrolysis, typically carried out with an aqueous solution of a base like sodium hydroxide (B78521), proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl group. googleapis.com The rate of hydrolysis would be influenced by factors such as temperature and the concentration of the base.

Transesterification, or ester exchange, is also a plausible reaction for this compound. In the presence of an alcohol and a suitable catalyst (acid or base), the methyl groups of the esters can be exchanged with other alkyl groups.

The presence of two ester groups in a 1,4-relationship on the pyridine ring opens up the possibility for various condensation and cyclization reactions. For instance, treatment with strong bases could potentially lead to intramolecular Dieckmann-like condensation reactions, although the aromaticity of the pyridine ring would likely make such reactions challenging.

Furthermore, these ester groups can serve as precursors for the synthesis of more complex heterocyclic systems. For example, they could potentially react with difunctional nucleophiles to form fused ring systems. The specific conditions and reagents would determine the outcome of such reactions.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 4 Aminopyridine 2,5 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton NMR analysis provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Dimethyl 4-aminopyridine-2,5-dicarboxylate, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methyl ester groups, and the protons of the amino group.

Aromatic Protons: The pyridine ring has two hydrogen atoms at positions 3 and 6. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing dicarboxylate groups. Typically, protons on a pyridine ring appear in the range of 7.0-9.0 ppm.

Methyl Ester Protons: The two methyl (-OCH₃) groups of the dicarboxylate functions would likely appear as sharp singlets. Due to their symmetrical placement, they might be chemically equivalent, resulting in a single signal integrating to six protons. However, restricted rotation or other steric effects could potentially render them non-equivalent, leading to two separate singlets. Their chemical shifts are expected in the 3.5-4.0 ppm range.

Amino Protons: The amino (-NH₂) group protons would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

For comparison, in the simpler molecule 4-aminopyridine (B3432731) , the protons at the 2,6-positions appear around 7.99 ppm and the protons at the 3,5-positions at 6.48 ppm in DMSO-d₆.

Table 1: Expected ¹H NMR Signals for Dimethyl 4-aminopyridine-2,5-dicarboxylate

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Pyridine H-3 | 7.0 - 9.0 | Singlet or Doublet | 1H |

| Pyridine H-6 | 7.0 - 9.0 | Singlet or Doublet | 1H |

| Amino (-NH₂) | Variable (e.g., 5.0 - 7.0) | Broad Singlet | 2H |

Carbon (¹³C) NMR and 2D NMR Techniques

Carbon-13 NMR provides information on the carbon framework of a molecule. For Dimethyl 4-aminopyridine-2,5-dicarboxylate, distinct signals would be expected for the five carbons of the pyridine ring, the two carbonyl carbons of the ester groups, and the two methyl carbons of the esters.

Pyridine Ring Carbons: The chemical shifts of these carbons would be highly dependent on the attached functional groups. The carbon attached to the amino group (C-4) would be shifted upfield compared to unsubstituted pyridine, while the carbons attached to the carboxylate groups (C-2, C-5) would be shifted downfield.

Carbonyl Carbons: The ester carbonyl carbons typically resonate in the range of 160-175 ppm.

Methyl Carbons: The methyl ester carbons are expected to appear in the upfield region, typically around 50-60 ppm.

For reference, the carbon signals for 4-aminopyridine appear at approximately 157.6 ppm (C4), 149.7 ppm (C2, C6), and 108.9 ppm (C3, C5).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment.

COSY would establish the connectivity between adjacent protons, although in this specific molecule, the aromatic protons are not adjacent.

HSQC would correlate each proton signal with its directly attached carbon atom.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Dimethyl 4-aminopyridine-2,5-dicarboxylate

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 175 |

| C-4 (Pyridine) | ~150 - 160 |

| C-2, C-5 (Pyridine) | ~140 - 155 |

| C-3, C-6 (Pyridine) | ~105 - 120 |

Nitrogen (¹⁵N) NMR Studies

Nitrogen-15 NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, providing direct information about the electronic environment of the nitrogen atoms. For the target molecule, two ¹⁵N signals would be expected: one for the pyridine ring nitrogen and one for the exocyclic amino group nitrogen. The chemical shifts are sensitive to hybridization, substitution, and protonation state. Studies on other aminopyridines have shown that the pyridine nitrogen signal is significantly influenced by the position of the amino substituent. This technique could definitively confirm the electronic structure around the nitrogen centers in the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can offer structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For Dimethyl 4-aminopyridine-2,5-dicarboxylate (C₉H₁₀N₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula.

Table 3: Calculated Exact Mass for HRMS Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₁N₂O₄⁺ | 211.0662 |

Fragmentation Pattern Analysis for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For Dimethyl 4-aminopyridine-2,5-dicarboxylate, characteristic fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an [M - 31]⁺ ion.

Loss of methanol (B129727) (CH₃OH) , resulting in an [M - 32]⁺ ion.

Loss of a methyl formate (B1220265) (HCOOCH₃) molecule, resulting in an [M - 60]⁺ ion.

Cleavage of the ester groups , leading to ions corresponding to the pyridine core.

Decarbonylation (loss of CO) from fragment ions.

Analysis of these fragmentation pathways would provide strong corroborating evidence for the proposed structure, confirming the presence and connectivity of the amino and dimethyl dicarboxylate substituents on the pyridine ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of Dimethyl 4-aminopyridine-2,5-dicarboxylate by identifying its functional groups and characterizing its molecular vibrations.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For Dimethyl 4-aminopyridine-2,5-dicarboxylate, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine, ester, and pyridine ring moieties. While direct spectral data for this specific compound is not available, analysis of related structures such as 4-dimethylaminopyridine (B28879) (DMAP) and pyridine-dicarboxylic acids allows for a reliable prediction of its key vibrational modes. nih.govresearchgate.netresearchgate.net

The primary amino (-NH₂) group should exhibit characteristic stretching vibrations. The ester groups (–COOCH₃) are identified by their strong carbonyl (C=O) stretching bands, typically appearing in the region of 1700-1750 cm⁻¹. The C–O stretching vibrations of the ester will also produce significant bands. The pyridine ring itself contributes to a series of complex vibrations, including C=C and C=N stretching modes. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for Dimethyl 4-aminopyridine-2,5-dicarboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 | Typically two bands for symmetric and asymmetric stretching. |

| Ester (-COOCH₃) | C=O Stretch | 1700-1750 | Strong, sharp absorption band. |

| Ester (-COOCH₃) | C-O Stretch | 1100-1300 | Strong intensity. |

| Pyridine Ring | C=N Stretch | 1515-1600 | Characteristic of the aromatic heterocyclic ring. nih.gov |

| Pyridine Ring | C=C Stretch | 1400-1500 | Multiple bands expected. |

| Aromatic C-H | C-H Stretch | 3000-3100 | Above 3000 cm⁻¹. |

This table is predictive, based on data from analogous compounds.

Analysis of the charge-transfer complex between 4-dimethylaminopyridine (4-DMAP) and DDQ shows that vibrational frequencies associated with the pyridine ring, such as C=N and C-N stretching, are observed around 1537 cm⁻¹ and 1561 cm⁻¹, respectively, confirming the regions for these characteristic vibrations. nih.gov

Raman spectroscopy complements IR by providing information on the polarizability of molecular bonds, making it particularly useful for analyzing symmetric vibrations and the skeletal structure of the pyridine ring. A theoretical and experimental study on 2,5-pyridine-dicarboxylic acid provides a strong basis for predicting the Raman spectrum of its dimethyl ester derivative. researchgate.net

The Raman spectrum is expected to be dominated by vibrations of the substituted pyridine ring. The symmetric "ring breathing" mode, a characteristic feature for pyridine derivatives, should produce a strong Raman signal. The ester carbonyl groups will also be Raman active, though typically weaker than in the IR spectrum. Vibrations involving the C-N bond of the amino group and the C-C bonds linking the ester groups to the ring are also expected to be prominent.

Table 2: Predicted Raman Spectroscopy Data for Dimethyl 4-aminopyridine-2,5-dicarboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Pyridine Ring | Ring Breathing | 990-1050 | Strong, characteristic band. |

| Pyridine Ring | Trigonal Ring Bending | ~1030 | Often coupled with C-H in-plane bending. |

| Ester (-COOCH₃) | C=O Stretch | 1700-1750 | Weaker than in IR. |

| Amino (-NH₂) | C-N Stretch | 1250-1350 |

This table is predictive, based on data from analogous compounds like 2,5-pyridine-dicarboxylic acid. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies on numerous pyridine-dicarboxylate and dicarboxamide derivatives reveal common structural motifs. nih.govmdpi.comnih.gov These compounds frequently crystallize in monoclinic (e.g., P2₁/c, P2₁/n) or triclinic (P1) space groups. mdpi.comnih.gov The asymmetric unit often contains one molecule, although solvates (hydrates) or multiple conformational isomers can also be present. nih.govnih.gov

For instance, studies on co-crystals of pyridine derivatives with dicarboxylic acids have shown that the C–N–C bond angle within the pyridine ring can indicate its protonation state; angles of 117–118° suggest a neutral pyridine, while angles of 120–122° point to the formation of a pyridinium (B92312) cation. mdpi.com In the case of Dimethyl 4-aminopyridine-2,5-dicarboxylate, a neutral pyridine ring is expected. The geometry around the ester groups, including the planarity and orientation relative to the pyridine ring, would be a key outcome of such an analysis.

Table 3: Typical Crystallographic Data for Pyridine-Dicarboxylate Derivatives

| Parameter | Common Values | Reference |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | mdpi.comnih.gov |

| Space Group | P2₁/c, P2₁/n, P1 | mdpi.comnih.gov |

| Z (Molecules per unit cell) | 2, 4 | researchgate.net |

| Key Bond Lengths | C=O: ~1.21 Å, C-O: ~1.30 Å | mdpi.com |

The solid-state structure of pyridine-dicarboxylate derivatives is heavily influenced by a network of intermolecular interactions that dictate the crystal packing. researchgate.net Hydrogen bonds are paramount, with the amino group (-NH₂) of Dimethyl 4-aminopyridine-2,5-dicarboxylate acting as a hydrogen bond donor and the ester carbonyl oxygens and the pyridine nitrogen serving as acceptors. mdpi.comrsc.org

Commonly observed interactions in related crystal structures include:

O–H···N / N–H···N Hydrogen Bonds: Formed between carboxylic acid or amine groups and the pyridine nitrogen. mdpi.com

N–H···O Hydrogen Bonds: Involving the amine donor and a carbonyl oxygen acceptor, often forming robust synthons like the R²₂(8) ring motif in related dicarboxamides. researchgate.net

C–H···O Interactions: Weaker hydrogen bonds between aromatic or methyl C-H groups and carbonyl oxygens also play a crucial role in stabilizing the crystal lattice. mdpi.com

The planarity of the pyridine ring and the rotational freedom of the two dimethyl carboxylate groups are key conformational features. Steric hindrance and the optimization of intermolecular forces will determine the final dihedral angles between the ester groups and the central pyridine ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its chromophores and potential for luminescence. The electronic properties of Dimethyl 4-aminopyridine-2,5-dicarboxylate are expected to be dominated by the 4-aminopyridine chromophore.

Studies on 4-(dimethylamino)pyridine (DMAP) show characteristic absorption bands in the near-UV region. researchgate.net The spectrum typically consists of two π→π* transitions, which are sensitive to solvent polarity. researchgate.net For DMAP in n-hexane, these bands appear around 278 nm (35,500 cm⁻¹) and 250 nm (39,900 cm⁻¹). researchgate.net The presence of the electron-withdrawing dicarboxylate groups on the ring of the title compound is expected to modulate the energies of these transitions.

Fluorescence in aminopyridine derivatives can be complex. For example, DMAP exhibits a solvent-dependent dual fluorescence, which is attributed to emission from different excited states. researchgate.net Whether Dimethyl 4-aminopyridine-2,5-dicarboxylate is fluorescent would depend on the efficiency of non-radiative decay pathways. The substitution pattern and potential for excited-state proton transfer or charge transfer could significantly influence its emission properties.

Table 4: Representative Electronic Absorption and Emission Data for 4-(Dimethylamino)pyridine (DMAP)

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

|---|---|---|---|

| n-Hexane | ~250, ~278 | ~300, ~350 | researchgate.net |

This table shows data for the related compound 4-(dimethylamino)pyridine to provide context for the expected spectral regions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No published data were found regarding quantum chemical calculations specifically for Dimethyl 4-aminopyridine-2,5-dicarboxylate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

There are no available DFT studies detailing the electronic structure or molecular properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for Dimethyl 4-aminopyridine-2,5-dicarboxylate have not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO analysis, including the calculation of HOMO-LUMO energies and their gap, has not been reported for this molecule.

Reaction Mechanism Modeling

No research is available on the modeling of reaction mechanisms involving Dimethyl 4-aminopyridine-2,5-dicarboxylate.

Transition State Characterization and Reaction Barrier Calculations

There are no reports on the characterization of transition states or the calculation of reaction barriers for reactions involving this compound.

Energetic Profiles of Proposed Reaction Pathways

Energetic profiles for any proposed reaction pathways of Dimethyl 4-aminopyridine-2,5-dicarboxylate are not documented in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of pyridine (B92270) derivatives in various environments. These computational techniques allow for the exploration of molecular motion and intermolecular interactions over time, providing a detailed picture of how these molecules behave in solution and interact with biological targets.

Solvation Effects and Conformational Dynamics

The conformational landscape of pyridine dicarboxylate derivatives is significantly influenced by the surrounding solvent molecules. Studies on related pyridine dicarboxamides have revealed that the planarity of the carboxamide groups attached to the pyridine ring can vary, leading to different conformations such as planar, semi-skew, and skew. The presence of solvent molecules, like water, can fill potential voids within the crystal lattice and participate in intermolecular hydrogen-bonding networks, which in turn stabilizes specific conformations. For instance, in some solvated crystal structures, molecules are observed to pack in crosswise stacks or form parallel layers, a preference that is dictated by the molecular conformation and solvent interactions.

Ligand-Target Interaction Modeling

Molecular dynamics simulations are a powerful tool for modeling the interaction between ligands, such as aminopyridine derivatives, and their biological targets. These simulations can reveal the key residues and types of interactions that are crucial for binding. For example, in studies of 2-aminopyridine (B139424) derivatives as kinase inhibitors, MD simulations have been used to investigate the stability of the ligand-protein complex and to identify the critical amino acid residues involved in hydrogen bonding and van der Waals interactions. tandfonline.comnih.gov Such analyses provide a dynamic view of the binding process and can help in the rational design of more potent and selective inhibitors. nih.gov

Structure-Reactivity Descriptors and Predictive Modeling

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. Various reactivity descriptors derived from DFT calculations can offer valuable insights into the local and global reactivity of a molecule.

Fukui Functions and Local Reactivity Prediction

The Fukui function is a key local reactivity descriptor in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org For pyridine derivatives, DFT calculations of Fukui functions can predict the preferred sites for chemical reactions. For instance, in mono-substituted pyridine ligands, the calculated Fukui function values at the nitrogen site can indicate its preference for hard or soft reactions, depending on the nature of the substituent. researchgate.net This predictive capability is crucial for understanding the regioselectivity of reactions involving functionalized pyridine rings.

Applications of Conceptual DFT in Design

The principles of conceptual DFT are widely applied in the design of new molecules with desired properties. longdom.org By calculating global reactivity descriptors such as electronic chemical potential, electrophilicity, and nucleophilicity, as well as local descriptors like Parr functions, chemists can semiquantitatively study and predict organic reactivity. mdpi.com In the context of drug design, DFT helps in understanding the structure of a drug molecule and its interaction with a biological target. longdom.org For example, DFT has been used to study the inhibition efficiency of pyridine dicarboxylic acid derivatives as corrosion inhibitors by correlating their electronic and molecular properties with their performance. electrochemsci.org These theoretical insights enable the rational design of novel compounds with enhanced reactivity and specific functionalities.

Coordination Chemistry and Supramolecular Assemblies Involving Pyridinedicarboxylates

Ligand Design and Metal Complexation Strategies

The molecular architecture of 4-aminopyridine-2,5-dicarboxylate, typically used after hydrolysis of its methyl esters to the corresponding dicarboxylic acid, offers multiple coordination sites. This multifunctionality is central to its utility in designing metal complexes, coordination polymers, and metal-organic frameworks (MOFs). The primary donor sites include the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxylate groups.

Chelation Properties of Pyridinedicarboxylate Scaffolds

The pyridinedicarboxylate framework is a well-established building block in coordination chemistry. The presence of two carboxylate groups on the pyridine ring allows for a variety of binding modes. These groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility enables the ligand to act as a simple chelating agent forming mononuclear complexes or as a linker connecting multiple metal centers to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govnih.gov The relative positions of the carboxylate groups (at the 2- and 5-positions) on the pyridine ring influence the geometry of the resulting metal complexes and the topology of any subsequent coordination polymers. nih.gov

Influence of the Amino Substituent on Coordination Modes

The 4-amino group plays a crucial, albeit often indirect, role in the coordination behavior of the ligand. While direct coordination of the amino nitrogen to a metal center is less common for 4-aminopyridine (B3432731) derivatives, its electronic influence is significant. rsc.orgresearchgate.net As an electron-donating group, it increases the electron density on the pyridine ring, enhancing the basicity and coordinating ability of the pyridine nitrogen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the 4-aminopyridine-2,5-dicarboxylate ligand typically involves the reaction of a suitable metal salt with the ligand in a polar solvent. For the creation of coordination polymers and MOFs, solvothermal methods are frequently employed, where the reaction is carried out at elevated temperatures and pressures to promote the formation of crystalline, extended structures.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Mn(II), Pd(II))

The 4-aminopyridine-2,5-dicarboxylate ligand readily forms complexes with a variety of transition metals, with the resulting geometry being highly dependent on the electronic configuration and preferred coordination number of the metal ion.

Copper(II) Complexes : Cu(II) ions, with a d⁹ electronic configuration, typically form complexes with square planar or distorted octahedral geometries. Mononuclear complexes have been synthesized using pyridine-2,5-dicarboxylate (B1236617) ligands. nih.gov In many cases involving 4-aminopyridine derivatives, the ligand coordinates through the pyridine nitrogen. rsc.orgresearchgate.net

Zinc(II) Complexes : As a d¹⁰ metal ion, Zn(II) exhibits flexibility in its coordination geometry, with tetrahedral and octahedral arrangements being common. nih.gov With ligands like dimethyl 2,2'-bipyridine-4,5-dicarboxylate, Zn(II) has been shown to form tetrahedral complexes. mdpi.com

Manganese(II) Complexes : Mn(II) is a high-spin d⁵ ion that generally forms stable octahedral complexes. nih.gov With polydentate aminocarboxylate ligands, coordination numbers of seven are also frequently observed. nih.gov

Palladium(II) Complexes : The d⁸ Pd(II) ion has a strong preference for a square planar coordination geometry. nih.govnih.gov Complexes with pyridine-containing ligands almost exclusively adopt this arrangement. researchgate.net

Table 1: Typical Coordination Geometries of Transition Metal Complexes with Pyridinedicarboxylate and Aminopyridine Ligands This table is generated based on data from analogous chemical systems.

| Metal Ion | Typical Coordination Geometry | Common Coordination Number | Relevant Precursors / Analogues |

|---|---|---|---|

| Cu(II) | Distorted Octahedral, Square Pyramidal | 5, 6 | [Cu(pydc)(phen)(H₂O)₂] nih.gov |

| Zn(II) | Tetrahedral, Octahedral | 4, 6 | [Zn(pydc)(phen)(H₂O)₂]·H₂O nih.gov |

| Mn(II) | Octahedral, Pentagonal Bipyramidal | 6, 7 | Mn(II) complexes with aminocarboxylates nih.gov |

| Pd(II) | Square Planar | 4 | [PdL₂Cl₂] (L = pyridine derivative) nih.gov |

Main Group Metal Complexes

The coordination chemistry of 4-aminopyridine-2,5-dicarboxylate with main group metals is less explored compared to its transition metal counterparts. However, the versatile donor set of the ligand makes it a suitable candidate for complexation with metals such as Sn(II), Pb(II), or Al(III). These elements exhibit a wide range of coordination preferences and could form structurally novel complexes and coordination polymers.

Structural Diversity of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 4-aminopyridine-2,5-dicarboxylate ligand is an exemplary building block for constructing coordination polymers and MOFs due to its inherent rigidity and multiple coordination sites. After hydrolysis, the ligand acts as a linker, bridging metal centers through both its pyridine nitrogen and its two carboxylate groups.

Bridging Ligand Architectures and Extended Networks

Pyridinedicarboxylate ligands are widely utilized as building blocks in the formation of coordination polymers and metal-organic frameworks (MOFs) due to their multiple coordination sites. rsc.org The 4-aminopyridine-2,5-dicarboxylate ligand possesses three primary coordination sites: the pyridine ring nitrogen and one oxygen atom from each of the two carboxylate groups. This arrangement allows it to act as a multidentate bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

The specific architecture of the resulting network is influenced by the coordination geometry of the metal ion and the coordination modes of the ligand. rsc.org The carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bidentate bridging fashions. The combination of the pyridine nitrogen and the carboxylate groups allows the ligand to form stable five-membered chelate rings with metal centers. researchgate.net In a copper(II) complex involving pyridine-3,5-dicarboxylate (B1229872) and 4-aminopyridine as a co-ligand, the dicarboxylate acts as a triconnected building block, linking three different metal centers to form a 3D framework. nih.govresearchgate.net It is plausible that 4-aminopyridine-2,5-dicarboxylate could adopt similar bridging modes, leading to diverse and complex network topologies.

| Coordination Mode | Description | Potential Network Dimensionality |

|---|---|---|

| Bidentate (N, O-chelate) | The ligand coordinates to a single metal center via the pyridine nitrogen and one oxygen from the C2-carboxylate group, forming a chelate ring. | Leads to discrete complexes or low-dimensional chains. |

| Tridentate Bridging | The ligand chelates one metal via the N,O-donors and uses the second carboxylate group (at C5) to bridge to an adjacent metal center. | Can form 1D chains or 2D layers. |

| Multidentate Bridging | All three primary donor sites (pyridine N, C2-carboxylate O, C5-carboxylate O) coordinate to different metal centers. | Favors the formation of robust 2D or 3D frameworks. |

Role of Supramolecular Interactions (Hydrogen Bonding, π-Stacking) in Assembly

Supramolecular interactions, particularly hydrogen bonding and π-stacking, are critical in guiding the self-assembly of coordination networks and reinforcing the final crystal structure. researchgate.net

π-Stacking: The aromatic pyridine ring of the ligand can participate in π-π stacking interactions with neighboring aromatic rings. These interactions, which typically occur at centroid-to-centroid distances of 3.4 to 3.8 Å, play a significant role in the close packing of molecules in the solid state. Off-center or parallel-displaced π-stacking is a common feature that contributes to the stabilization of crystal lattices containing pyridyl ligands. researchgate.net

| Interaction Type | Donor/Acceptor Groups | Typical Distance/Geometry | Structural Role |

|---|---|---|---|

| Hydrogen Bonding | Donor: -NH₂ Acceptor: Carboxylate O | N-H···O distance: ~2.8 - 3.2 Å | Links individual molecules, chains, or layers; enhances structural rigidity. nih.gov |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Centroid-centroid distance: ~3.4 - 3.8 Å | Stabilizes crystal packing through van der Waals forces. researchgate.net |

Redox Chemistry and Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes are crucial for applications in catalysis, sensing, and molecular electronics. The redox behavior of complexes formed with 4-aminopyridine-2,5-dicarboxylate would be determined by contributions from both the coordinated metal ion and the ligand itself.

The redox potential of a metal center is significantly influenced by the ligand environment. The N,O-donor set of the 4-aminopyridine-2,5-dicarboxylate ligand would stabilize the metal ion, and the specific redox potentials (e.g., for Cu(II)/Cu(I) or Co(III)/Co(II) couples) would be tuned by the ligand's electronic properties.

Mechanistic Insights into Biological Interactions of Pyridinedicarboxylate Derivatives in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (In Vitro)

Modifications to the amino substituent and other positions on the pyridine (B92270) ring have profound effects on the biological activity of pyridinedicarboxylate derivatives. SAR studies on related pyridine derivatives have shown that the presence and position of substituents like amino, methoxy (B1213986), and hydroxyl groups can enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogens may decrease activity. nih.gov

In the context of JMJD5 inhibition, substitutions at the C5 position of the pyridine-2,4-dicarboxylate scaffold have been shown to yield potent and selective inhibitors. nih.govacs.org Crystallographic analyses have revealed that these substituents can orient into the substrate-binding pocket of JMJD5, leading to an induced-fit binding. nih.govacs.org This highlights the potential for rational design of selective inhibitors by modifying the pyridine ring substituents.

Prodrug Design and Intracellular Activation Mechanisms (In Vitro Models)

Dimethyl 4-aminopyridine-2,5-dicarboxylate and related dimethyl ester pyridinedicarboxylate derivatives are frequently utilized in cell-based research as prodrugs. nih.gov A prodrug is an inactive or less active molecule that is metabolized into its active form within the body. The design of these diester compounds is predicated on their ability to more efficiently cross cellular membranes compared to their more polar dicarboxylic acid counterparts. nih.gov

Once inside the cell, the active inhibitor is generated through the enzymatic action of cellular esterases. nih.gov These enzymes catalyze the hydrolysis of the ester groups, converting the dimethyl ester prodrug into its biologically active diacid form. nih.gov This intracellular activation is a critical step, as the corresponding dicarboxylic acids are required for in vitro biochemical and biophysical experiments, while the diester forms are essential for effective delivery into the cellular environment for cell-based assays. nih.gov Evidence supports that cellular esterases are necessary for this conversion, as the dimethyl ester form of some pyridinedicarboxylates does not inhibit isolated recombinant enzymes without prior hydrolysis. nih.gov This strategy allows for the investigation of the functions of the active diacid within a cellular context. nih.gov

Mechanistic Basis of Antimicrobial Activity (In Vitro Models)

Pyridinedicarboxylate derivatives and related pyridine compounds have been investigated for their in vitro antimicrobial properties against a variety of pathogenic microorganisms. science.govnih.gov The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Studies on various substituted pyridine derivatives have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netmdpi.com For instance, certain novel 1,4-dihydropyridine (B1200194) derivatives have shown favorable to excellent resistance against tested bacterial and fungal species, with some compounds containing polar groups on an associated phenyl ring proving to be as potent as standard drugs like Amoxicillin and Fluconazole. mdpi.com Similarly, other series of pyridine derivatives have been found to be most effective against Gram-positive bacteria such as S. aureus and B. subtilis, while showing less effectiveness against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov The antifungal activity is also variable; while some compounds show significant mycelial growth inhibition against fungi like A. niger, others may have poor activity against strains such as A. fumigatus. nih.govresearchgate.net

| Compound Type | Microorganism | Strain Type | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|---|

| Pyridopyrimidine-dione derivative (4d) | Candida albicans | Fungus | 250 | Griseofulvin | 500 researchgate.net |

| Pyridopyrimidine-dione derivatives (4a, 4c, 4d, 4f, 4h) | Bacillus subtilis | Gram-positive Bacteria | 100 | Ampicillin | 250 researchgate.net |

| Pyridopyrimidine-dione derivatives (4a, 4c, 4d, 4f, 4h) | Clostridium tetani | Gram-positive Bacteria | 100 | Ampicillin | 250 researchgate.net |

| 1,4-Dihydropyridine derivative (5b) | Streptococcus pyogenes | Gram-positive Bacteria | 4 | Amoxicillin | 2 mdpi.com |

| 1,4-Dihydropyridine derivative (5j) | Aspergillus niger | Fungus | 4 | Fluconazole | 4 mdpi.com |

The ability of bacteria to form biofilms presents a significant challenge in treating infections, as biofilms provide a protective environment that increases resistance to antibiotics. frontiersin.org Certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity not only against planktonic (free-floating) tubercle bacilli but also against Mycobacterium tuberculosis organized within a biofilm. frontiersin.org

In vitro models show that these compounds are active against bacteria within a biofilm structure. frontiersin.org The specific composition of the mycobacterial cell wall allows it to form these complex structures, which can be difficult for conventional antibiotics to penetrate. frontiersin.org The effectiveness of these pyridine derivatives against biofilm-forming bacteria suggests they may represent a promising class of compounds for targeting persistent infections. frontiersin.org

A crucial aspect of drug development is selectivity, meaning the compound should ideally inhibit the target in the pathogen without affecting the host's biological systems. For pyridinedicarboxylate derivatives, selectivity has been observed in different contexts. In studies targeting human enzymes, specific 5-aminoalkyl-substituted 2,4-PDCA derivatives have shown a substantially improved selectivity profile for inhibiting the human enzyme JMJD5 compared to other related enzymes. nih.gov This demonstrates that structural modifications to the pyridine core can fine-tune the inhibitory action towards specific protein targets.

In the context of antimicrobial and cytotoxic studies, selectivity is often assessed by comparing the activity against pathogenic cells versus non-cancerous host cells. For example, a novel pyridine compound demonstrated selective cytotoxicity against myeloid leukemia cell lines while having no significant cytotoxic effect on non-cancerous Vero cells or human peripheral blood mononuclear cells (PBMCs). nih.gov This indicates a therapeutic window where the compound could potentially eliminate harmful cells while sparing healthy ones.

Investigation of In Vitro Cytotoxic Mechanisms

The in vitro cytotoxic potential of various 4-aminopyridine (B3432731) derivatives has been evaluated against multiple human cancer cell lines. These studies aim to understand the mechanisms through which these compounds inhibit cell proliferation and induce cell death.

Novel series of 4-dimethylaminopyridinium compounds have been tested by the National Cancer Institute (NCI), with some derivatives showing remarkable activity and high selectivity for specific cancer cell lines, such as lung (HOP-92) and melanoma (UACC-257). nih.gov For example, one pyridine derivative exhibited potent antiproliferative activity against chronic myeloid leukemia (K562) and acute myeloid leukemia (HL60) cell lines, with IC50 values of 10.42 µg/mL and 25.93 µg/mL, respectively. nih.gov

Mechanistic studies have explored the effect of related compounds on cellular processes. In one investigation, the treatment of cancer cells with a coordination complex containing a 4-dimethylaminopyridine (B28879) ligand resulted in a significant decrease in the mitochondrial membrane potential (MMP). researchgate.net A reduction in MMP is often an indicator of apoptosis, or programmed cell death, suggesting this as a primary mechanism of cytotoxicity. researchgate.net

| Compound Type | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K562 | Chronic Myeloid Leukemia | 10.42 µg/mL nih.gov |

| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | HL60 | Acute Myeloid Leukemia | 25.93 µg/mL nih.gov |

| Mn(II) complex with dipicolinic acid and 4-dimethylaminopyridine | MCF7 | Human Breast Cancer | 1.00 µM researchgate.net |

Cell Line Susceptibility and Viability Assays (In Vitro)

There is no available research data detailing the susceptibility of any cell lines to Dimethyl 4-aminopyridine-2,5-dicarboxylate or outlining its effects in cell viability assays.

Apoptosis Induction Pathways (In Vitro Markers: Mitochondrial Membrane Potential (MMP), Reactive Oxygen Species (ROS) Generation)

Specific studies on the ability of Dimethyl 4-aminopyridine-2,5-dicarboxylate to induce apoptosis have not been published. Therefore, there is no information on its impact on mitochondrial membrane potential or the generation of reactive oxygen species in cells.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Current Status

Currently, there are no significant research findings or a discernible status for Dimethyl 4-aminopyridine-2,5-dicarboxylate in the scientific literature. The compound remains largely uncharacterized.

Emerging Synthetic Strategies and Methodological Advancements

Future research would need to begin with the development of a reliable and efficient synthesis for Dimethyl 4-aminopyridine-2,5-dicarboxylate. Potential synthetic routes could be explored starting from commercially available pyridine (B92270) derivatives, possibly involving multi-step sequences of nitration, reduction, and esterification. Modern synthetic methodologies, such as C-H activation or flow chemistry, could potentially offer more direct and scalable routes.

Future Directions in Reactivity and Mechanistic Exploration

Once synthesized, a thorough investigation of the reactivity of Dimethyl 4-aminopyridine-2,5-dicarboxylate would be a critical next step. The interplay between the amino group and the two ester functionalities on the pyridine ring could lead to interesting and unique reactivity. Mechanistic studies of its potential catalytic activity or its participation in various organic transformations would be a valuable area of exploration.

Advanced Computational Design and Prediction

Computational chemistry could play a pivotal role in predicting the properties and reactivity of Dimethyl 4-aminopyridine-2,5-dicarboxylate before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such studies could also guide the design of derivatives with tailored electronic and steric properties.

Expanding Applications in Coordination Chemistry and Materials Science

The presence of multiple coordination sites (the pyridine nitrogen, the amino group, and the carbonyl oxygens of the ester groups) suggests that Dimethyl 4-aminopyridine-2,5-dicarboxylate could be a versatile ligand in coordination chemistry. Future research could explore its ability to form coordination polymers or metal-organic frameworks (MOFs) with various metal ions. These materials could have potential applications in gas storage, catalysis, or as luminescent materials.

New Avenues in Mechanistic Biological Research (In Vitro and Pre-clinical Models)

The pyridine scaffold is a common motif in many biologically active compounds. Therefore, future in vitro studies could investigate the potential biological activity of Dimethyl 4-aminopyridine-2,5-dicarboxylate. Screening against various cell lines or enzyme assays could reveal potential cytotoxic, antimicrobial, or other therapeutic effects. Should any promising activity be identified, further mechanistic studies and evaluation in pre-clinical models would be warranted.

Q & A

Q. What are the standard synthetic routes for dimethyl 4-aminopyridine-2,5-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of dihydropyridine derivatives like dimethyl 4-aminopyridine-2,5-dicarboxylate typically follows the Hantzsch pyridine synthesis method. This involves a one-pot cyclocondensation reaction between an aldehyde, β-ketoester, and ammonium acetate in ethanol under reflux. For example, describes a similar protocol for diethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, achieving yields up to 85% by controlling solvent choice (ethanol), temperature (reflux), and stoichiometry (1:2:1 aldehyde:β-ketoester:ammonium acetate ratio). Optimization strategies include:

- Solvent selection : Polar protic solvents (e.g., ethanol) enhance reaction efficiency.

- Temperature control : Reflux conditions (~78°C for ethanol) balance reaction rate and side-product formation.

- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) may improve cyclization.

Q. Table 1: Example Reaction Conditions for Analogous Dihydropyridines

| Component | Quantity/Condition | Reference |

|---|---|---|

| Aldehyde | 10 mmol | |

| β-Ketoester (e.g., ethyl acetoacetate) | 20 mmol | |

| Ammonium acetate | 10 mmol | |

| Solvent | Ethanol, reflux (~78°C) | |

| Yield | Up to 85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing dimethyl 4-aminopyridine-2,5-dicarboxylate?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, and highlight the use of NMR to verify dihydropyridine ring proton signals (e.g., NH at δ 5–6 ppm and aromatic protons at δ 6–8 ppm).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and molecular packing, as demonstrated in for structurally similar dihydropyridines.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

Q. What safety precautions are recommended when handling dimethyl 4-aminopyridine-2,5-dicarboxylate?

Methodological Answer: While specific safety data for this compound is limited, outlines protocols for structurally related nitropyridine derivatives:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin/eye contact, rinse with water for 15+ minutes; if inhaled, move to fresh air.

- Waste Disposal : Follow institutional guidelines for organic amines and esters.

Q. How can researchers resolve contradictions in reported biological activities of dihydropyridine derivatives like dimethyl 4-aminopyridine-2,5-dicarboxylate?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., the 4-amino group) and test activity (’s antimicrobial/anticancer tables for pyrrole analogs).

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, concentration ranges).

- Computational Modeling : Use docking studies to predict binding affinities to target receptors (e.g., calcium channels for dihydropyridines, as noted in ).

Q. What strategies exist for modifying the substituents on dimethyl 4-aminopyridine-2,5-dicarboxylate to enhance its physicochemical or pharmacological properties?

Methodological Answer: Functional group modifications can optimize solubility, stability, or target affinity:

- Amino Group Modifications : Acylation or alkylation (e.g., converting –NH₂ to –NHAc) to alter polarity ( discusses methoxy/ethoxy groups in similar compounds).

- Ester Hydrolysis : Replace methyl esters with bulkier groups (e.g., isopropyl) to modulate lipophilicity (’s diisopropyl analogs).

- Heterocyclic Fusion : Introduce fused rings (e.g., pyrazolo-pyrimidine in ) for enhanced bioactivity.

Q. Table 2: Example Modifications and Effects

| Modification | Potential Impact | Reference |

|---|---|---|

| 4-Amino → 4-Acetamido | Increased metabolic stability | |

| Methyl ester → Ethyl ester | Higher lipophilicity | |

| 2,6-Dimethyl → 2,6-Diisopropyl | Steric hindrance for selectivity |

Q. How can researchers address discrepancies in synthetic yields of dimethyl 4-aminopyridine-2,5-dicarboxylate across studies?

Methodological Answer: Yield variations may result from impurities in starting materials, solvent purity, or reaction time. Mitigation approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.